molecular formula C15H17NO3 B598990 benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 148404-29-9

benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B598990
CAS No.: 148404-29-9
M. Wt: 259.305
InChI Key: UKDGMCVWUBALEW-UHFFFAOYSA-N
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Description

Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a complex organic compound that belongs to the class of pyrroles, which are five-membered nitrogen-containing heterocyclic aromatic compounds. Pyrroles are known for their significant biological activities and are key structural units in various natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride in water . This method is operationally simple, practical, and economical, providing good to excellent yields of the desired pyrrole derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxo groups, while reduction may produce hydroxylated derivatives.

Scientific Research Applications

Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has various scientific research applications, including:

Mechanism of Action

The mechanism of action of benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate include other pyrrole derivatives such as:

Uniqueness

This compound is unique due to its specific structural features, such as the benzyl group and the hexahydrocyclopenta[c]pyrrole core. These features confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

benzyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c17-14-6-12-8-16(9-13(12)7-14)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDGMCVWUBALEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CC1=O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721672
Record name Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID50721672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148404-29-9, 1217315-21-3
Record name Phenylmethyl hexahydro-5-oxocyclopenta[c]pyrrole-2(1H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148404-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl rac-(3aR,6aS)-5-oxo-octahydrocyclopenta[c]pyrrole-2-carboxylate
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